3-(9-Anthryl)-2-oxopropanoic Acid
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Overview
Description
3-(9-Anthryl)-2-oxopropanoic Acid is an organic compound that features an anthracene moiety attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Anthryl)-2-oxopropanoic Acid typically involves the reaction of 9-anthraldehyde with a suitable reagent to introduce the oxopropanoic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product . Another approach includes the use of 9-anthraldehyde oxime as an intermediate, which can be further transformed into the target compound through various synthetic steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(9-Anthryl)-2-oxopropanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield anthracene derivatives with different functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives, reduced anthracene compounds, and various substituted anthracenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(9-Anthryl)-2-oxopropanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Mechanism of Action
The mechanism by which 3-(9-Anthryl)-2-oxopropanoic Acid exerts its effects involves interactions with various molecular targets and pathways. The anthracene moiety can intercalate into DNA, affecting replication and transcription processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Anthraldehyde oxime: A precursor in the synthesis of 3-(9-Anthryl)-2-oxopropanoic Acid with similar structural features.
Anthraquinone: An oxidation product of anthracene with distinct chemical properties and applications.
3-(10-methyl-9-anthryl)propanoic acid: A structurally related compound with different functional groups and reactivity.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H12O3 |
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Molecular Weight |
264.27 g/mol |
IUPAC Name |
3-anthracen-9-yl-2-oxopropanoic acid |
InChI |
InChI=1S/C17H12O3/c18-16(17(19)20)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2,(H,19,20) |
InChI Key |
BHKHGTDONQJOBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(=O)C(=O)O |
Origin of Product |
United States |
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